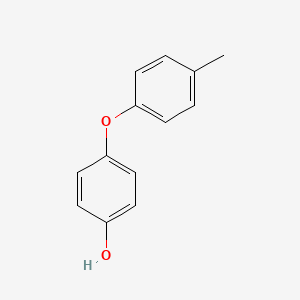

4-(4-Methylphenoxy)phenol

Overview

Description

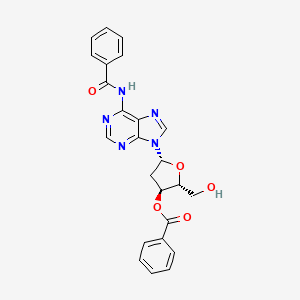

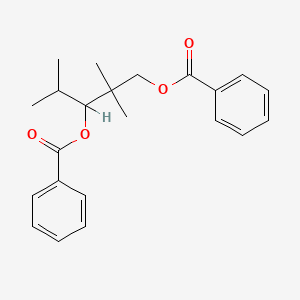

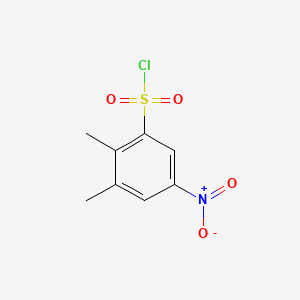

“4-(4-Methylphenoxy)phenol” is a specialty product for proteomics research . It has a molecular formula of C13H12O2 and a molecular weight of 200.233 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a four-step method was introduced for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 . This indicates the presence of a methyl group and a phenol group in the compound.Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 72-73 degrees Celsius .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

4-(4-Methylphenoxy)phenol has been used in the synthesis of novel compounds with potential biological applications. For instance, its derivatives have been synthesized and characterized, revealing their structure and properties through various spectroscopic and analytical techniques. These compounds exhibit significant interactions, such as intra and intermolecular hydrogen bonding and π … π stacking, which contribute to their stability and potential biological activities (Shabbir et al., 2016).

Biological and Electrochemical Evaluation

Derivatives of this compound have been evaluated for their biological activities. They have been found to be highly active in protecting DNA against hydroxyl free radicals in a concentration-dependent manner. Additionally, voltammetric results indicate that these compounds form an irreversible oxidation product due to the hydroxyl moiety, which is diffusion-controlled. The electrooxidised product developed electrostatic linkage and groove binding intercalation with DNA, consuming DNA concentration substantially (Shabbir et al., 2016).

Antimicrobial and Antidiabetic Activities

4-Aminophenol derivatives, synthesized from this compound, have shown broad-spectrum antimicrobial activities against various bacterial strains and the fungus Saccharomyces cerevisiae. Moreover, these compounds have exhibited significant inhibition of amylase and glucosidase, indicating potential antidiabetic properties. Additionally, interaction studies with human DNA suggest the potential of these synthetic compounds as anticancer agents, demonstrating their versatile biological activities (Rafique et al., 2022).

Environmental and Analytical Applications

This compound derivatives have been used in environmental studies, particularly in the detection and determination of phenoxy herbicides in water samples. A sensitive and accurate method involving phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed, enabling the determination of low concentrations of these analytes in real samples, thus highlighting the compound's relevance in environmental monitoring (Nuhu et al., 2012).

Photocatalytic Mechanisms

Research on the photocatalytic mechanisms of phenolic compounds, including this compound, has been conducted to understand their degradation processes over various catalysts. This knowledge is crucial for addressing environmental pollution by aromatic pollutants, offering insights into the pathways and efficiencies of photodegradation mechanisms (Tolosana-Moranchel et al., 2018).

Safety and Hazards

The safety information for “4-(4-Methylphenoxy)phenol” indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Future Directions

Phenol derivatives, such as “4-(4-Methylphenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name |

4-(4-methylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGFJYRTWKBZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348900 | |

| Record name | 4-(4-methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35094-91-8 | |

| Record name | 4-(4-Methylphenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35094-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

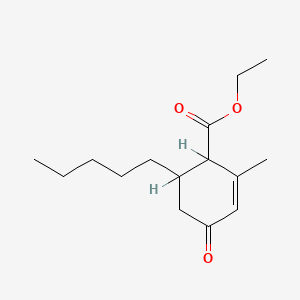

![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)

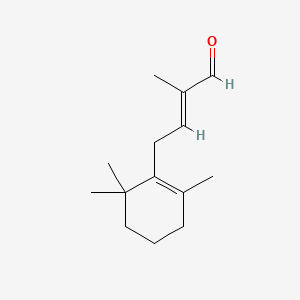

![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)